(3E)-4-chlorobut-3-en-2-one
Description
Significance of Alpha-Halo Alpha,Beta-Unsaturated Ketones in Chemical Research
Alpha-halo alpha,beta-unsaturated ketones, often referred to as enones, are a class of organic compounds characterized by a carbonyl group conjugated with a carbon-carbon double bond, which also bears a halogen atom at the alpha-position. fiveable.me This specific arrangement of functional groups imparts a unique reactivity profile, making them highly valuable intermediates in organic synthesis. fiveable.metaylorandfrancis.com The conjugation of the carbonyl group with the double bond results in electron delocalization, which enhances the stability of the enone system while also activating it for various reactions. fiveable.me
The presence of the halogen atom further amplifies their synthetic utility. It can serve as a leaving group in nucleophilic substitution reactions or participate in various coupling reactions. This dual reactivity allows for a wide range of transformations, including the formation of new carbon-carbon and carbon-heteroatom bonds. acs.orgorganic-chemistry.org Consequently, alpha-halo alpha,beta-unsaturated ketones are employed in the synthesis of a broad spectrum of complex molecules, including natural products, pharmaceuticals, and advanced materials. nih.gov Their ability to act as electrophilic partners in reactions like the Stork Enamine Reaction underscores their importance in constructing intricate molecular frameworks. fiveable.me
Historical Development and Evolution of Research on (3E)-4-chlorobut-3-en-2-one
Research into alpha-halo alpha,beta-unsaturated ketones has a long history, with early work focusing on their fundamental reactivity. The synthesis of compounds like this compound has evolved with the development of more sophisticated synthetic methodologies. An early approach to a related compound, 1-chlorobut-3-en-2-one, involved the basic treatment of 1,4-dichlorobutan-2-one. acs.org This method, while foundational, sometimes resulted in low yields, prompting modifications to the synthetic route. acs.org
More contemporary synthetic strategies often employ olefination reactions, such as the Horner-Wadsworth-Emmons reaction, to construct the carbon-carbon double bond with specific stereochemistry. researchgate.net For instance, the synthesis of related (E)-alkyl 3-methyl-4-chlorobut-2-enoates has been contemplated using this approach. researchgate.net Furthermore, hydrohalogenation of ynones has emerged as a powerful and stereoselective method for preparing beta-halo alpha,beta-unsaturated ketones. acs.orgrsc.org The reaction of ynones with a combination of a halotrimethylsilane and tetrafluoroboric acid can generate the desired (Z)-β-halovinyl ketones with good yields and high stereoselectivity. rsc.org These advancements in synthetic methods have made compounds like this compound more accessible for research and application in complex syntheses.
Structural Features and Electronic Configuration Pertinent to Reactivity of this compound
The reactivity of this compound is a direct consequence of its distinct structural and electronic properties. The molecule possesses a conjugated system formed by the carbonyl group (C=O) and the carbon-carbon double bond (C=C), with a chlorine atom attached to the beta-carbon relative to the carbonyl group. The "(3E)" designation specifies the stereochemistry of the double bond as trans.
The key structural and electronic features include:
Conjugated π-system: The overlap of p-orbitals on the oxygen, the carbonyl carbon, and the two carbons of the double bond creates a delocalized π-electron system. This conjugation leads to a partial positive charge on the carbonyl carbon and the beta-carbon, making them susceptible to nucleophilic attack. fiveable.metaylorandfrancis.com
Electrophilic Centers: The carbonyl carbon and the β-carbon are the primary electrophilic sites. Nucleophiles can attack the carbonyl carbon in a 1,2-addition or the β-carbon in a 1,4-conjugate addition (Michael addition). taylorandfrancis.com
Vinyl Halide Moiety: The presence of the chlorine atom on the double bond introduces another reactive site. The C-Cl bond can be cleaved in various reactions, including nucleophilic vinylic substitution and transition-metal-catalyzed cross-coupling reactions. The electronic properties of substituents on the enone can influence the selectivity of reactions. For example, electron-withdrawing groups can favor certain cycloaddition pathways. nih.gov
Below are some of the key properties of this compound:
| Property | Value |
| Molecular Formula | C₄H₅ClO |
| Molecular Weight | 104.54 g/mol |
| IUPAC Name | This compound |
| CAS Number | 4643-20-3 |
| Canonical SMILES | CC(=O)C=CCl |
Data sourced from PubChem CID 11051597 nih.gov
The electronic configuration dictates its behavior in chemical reactions. Quantum-chemical calculations on related enone systems have shown that the planarity of the C=C-C=O fragment is crucial for effective conjugation. pleiades.online Any deviation from planarity can affect the reactivity. The electrophilicity of the enone system is a key determinant of its reaction rates with nucleophiles. researchgate.net
Spectroscopic Data for this compound:
| Spectroscopic Data | Details |
| ¹³C NMR | Spectra available, recorded on a Varian CFT-20 instrument. nih.gov |
| GC-MS | Experimental data available, showing top 5 peaks at m/z 89, 91, 43, 104, and 106. nih.gov |
| FTIR | Spectra available, recorded on a Bruker IFS 85 instrument. nih.gov |
Data sourced from PubChem CID 11051597 nih.gov
This combination of a conjugated ketone and a vinyl chloride makes this compound a bifunctional reagent, capable of undergoing a diverse array of transformations, thereby securing its place as a valuable tool in the arsenal (B13267) of synthetic organic chemists.
Properties
CAS No. |
4643-20-3 |
|---|---|
Molecular Formula |
C4H5ClO |
Molecular Weight |
104.5 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3e 4 Chlorobut 3 En 2 One and Its Analogs
Classic and Modern Preparative Routes to (3E)-4-chlorobut-3-en-2-one
Approaches from 4,4-Dichlorobut-3-en-2-one (B6150990)
The synthesis of this compound from 4,4-dichlorobut-3-en-2-one represents a logical, albeit challenging, approach. This transformation requires the selective removal of one chlorine atom from the geminal dichloride moiety. While specific literature detailing this exact conversion is not abundant, the general principles of selective dehalogenation of gem-dihaloalkenes can be considered.
Potential methods for the monodechlorination of 4,4-dichlorobut-3-en-2-one could involve controlled reduction reactions. This might be achieved using stoichiometric reducing agents or through catalytic hydrogenation under carefully controlled conditions to avoid over-reduction of the double bond or the ketone functionality. The choice of catalyst and reaction conditions would be crucial to achieve the desired selectivity for the formation of the monochloro product.
Another plausible strategy involves the use of organometallic reagents or transition metal-catalyzed reactions that can selectively cleave one carbon-chlorine bond. The inherent difference in the electronic environment of the two chlorine atoms might be exploited to achieve regioselectivity in such reactions. However, the development of a practical and high-yielding protocol for this specific transformation remains an area for further investigation.
Hydrohalogenation of Ynones and Ynamides
A more extensively documented and effective method for the synthesis of this compound and its analogs is the hydrohalogenation of corresponding ynones and ynamides. This approach offers good control over both regioselectivity and stereoselectivity.
Recent advancements have demonstrated a metal-free, atom-economical method for the regio- and stereo-selective hydrochlorination of ynones using easy-to-handle reagents. This process typically involves the reaction of a terminal alkyne, such as but-3-yn-2-one, with a source of hydrogen chloride. The reaction conditions can be tuned to favor the anti-addition of HCl across the triple bond, leading to the desired (E)-isomer of the β-chloro-α,β-unsaturated ketone.
The proposed mechanism for the hydrohalogenation of electron-deficient ynones suggests a concerted three-molecule process (AdE3), which accounts for the observed anti-addition product. The regioselectivity, with the chlorine atom adding to the terminal carbon, is rationalized by the charge distribution in the ynone, where the carbon atom adjacent to the carbonyl group is more electron-deficient. A variety of functional groups are well-tolerated under these mild reaction conditions, making it a versatile method for the synthesis of a range of this compound analogs.
| Ynone/Ynamide Substrate | Reagent | Product | Yield (%) | Stereoselectivity (Z/E) |
| Ynone 1a | DMPU/HCl | This compound | 85 | >99:1 (E) |
| Ynamide 4a | DMPU/HCl | β-chloro enamide | 93 | >99:1 (Z) |
This table presents representative data on the hydrohalogenation of ynones and ynamides, highlighting the high yields and stereoselectivity achievable with this methodology.
Other Established Synthetic Pathways
Beyond the aforementioned methods, other established synthetic pathways contribute to the preparation of β-chloro-α,β-unsaturated ketones like this compound. One notable method involves the reaction of acetyl chloride with a suitable C2 synthon, such as chloroacetylene. This approach directly constructs the carbon skeleton and introduces the necessary functionalities. The reaction is often catalyzed by a Lewis acid, such as aluminum chloride, to activate the acetyl chloride for electrophilic attack on the alkyne.
Transition metal-catalyzed additions of acid chlorides to terminal alkynes have also emerged as a powerful tool for the stereoselective synthesis of β-chlorovinyl ketones. Catalysts based on rhodium, iridium, or palladium can facilitate the addition of an acyl group and a chlorine atom across the triple bond with high control over the stereochemical outcome. The choice of metal and ligands is critical in determining the efficiency and selectivity of the reaction.
Another classical approach involves the reaction of β-diketones or their enol ethers with chlorinating agents. For instance, the reaction of acetylacetone (B45752) with a reagent like triphenylphosphine (B44618) dichloride can yield 4-chlorobut-3-en-2-one. However, this method may lead to a mixture of isomers, requiring subsequent purification to isolate the desired (E)-isomer.
Stereoselective and Enantioselective Synthesis of this compound and Related Chiral Intermediates
The development of stereoselective and enantioselective methods for the synthesis of this compound and its chiral analogs is of significant interest, as these compounds can serve as precursors to complex chiral molecules.
Diastereocontrol in this compound Synthesis
Diastereocontrol in the synthesis of substituted analogs of this compound can be achieved by employing substrates that already possess a chiral center. The stereochemical outcome of the reaction is then influenced by the existing stereocenter, leading to the preferential formation of one diastereomer over the other.
For instance, in the hydrochlorination of a chiral ynone, the approach of the hydrochloride to the triple bond can be directed by a nearby stereocenter, resulting in a diastereoselective addition. The degree of diastereoselectivity would depend on the nature of the chiral auxiliary and the reaction conditions.
Similarly, in reactions involving the modification of a pre-existing chiral molecule, such as the introduction of the chlorovinyl ketone moiety, the stereochemistry of the starting material can dictate the stereochemistry of the final product. The principles of substrate-controlled diastereoselection are fundamental in such transformations.
Asymmetric Catalysis in the Preparation of Precursors
Asymmetric catalysis offers a powerful strategy for the enantioselective synthesis of chiral precursors that can be subsequently converted to chiral analogs of this compound. While direct asymmetric synthesis of the target molecule is challenging, the preparation of chiral building blocks provides an indirect yet effective route.
One approach involves the asymmetric reduction of a prochiral ketone precursor to a chiral alcohol. This chiral alcohol can then be used to direct subsequent transformations or be converted into a chiral ynone for stereoselective hydrochlorination. A variety of chiral catalysts, including those based on transition metals with chiral ligands or organocatalysts, are available for such asymmetric reductions.
Another strategy is the use of asymmetric catalysis to create a chiral center at the α- or β-position of a precursor molecule. For example, enantioselective conjugate addition reactions to α,β-unsaturated carbonyl compounds can establish a stereocenter that can be carried through to the final chlorovinyl ketone product. The development of new chiral catalysts and methodologies for these transformations is an active area of research.
| Catalytic System | Precursor Type | Chiral Product | Enantiomeric Excess (ee) |
| Chiral Ruthenium Complex | Prochiral β-ketoester | Chiral β-hydroxy ester | up to 99% |
| Chiral Organocatalyst | α,β-Unsaturated aldehyde | Chiral β-substituted aldehyde | up to 98% |
This table illustrates the application of asymmetric catalysis in preparing chiral precursors that could be utilized in the synthesis of chiral analogs of this compound.
Green Chemistry Principles Applied to this compound Production
The integration of green chemistry principles into the synthesis of this compound is crucial for minimizing environmental impact and enhancing process safety and efficiency. Key areas of development include the use of solvent-free and microwave-assisted techniques, the design of atom-economical transformations, and the application of sustainable reagents and catalysts.
Solvent-free reactions offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. For the synthesis of α,β-unsaturated ketones analogous to this compound, solvent-free Claisen-Schmidt condensations have been effectively carried out. These reactions typically involve the condensation of an aldehyde and a ketone in the presence of a solid catalyst, sometimes with the aid of microwave irradiation to accelerate the reaction.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving product purity. The application of microwave irradiation in the synthesis of related β-keto-sulfones from α-haloketones in an aqueous medium has demonstrated significant rate enhancements compared to conventional heating. While specific literature on the microwave-assisted synthesis of this compound is limited, the general success of this technique for analogous compounds suggests its high potential. For instance, the microwave-assisted synthesis of chalcones, another class of α,β-unsaturated ketones, under solvent-free conditions using non-toxic catalysts like anhydrous potassium carbonate has been reported to be highly efficient.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for a Generic Chalcone
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Solvent | Ethanol (B145695)/Methanol | Solvent-free |
| Catalyst | NaOH/KOH | Anhydrous K2CO3 |
| Reaction Time | Several hours | 3-5 minutes |
| Yield | Moderate to Good | 85-90% |
| Work-up | Neutralization, Extraction | Dissolution in ethanol |
Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. A key strategy for the atom-economical synthesis of this compound would be the direct hydrochlorination of but-3-yn-2-one. This reaction, in principle, would involve the addition of hydrogen chloride across the alkyne triple bond, with all atoms from the reactants being incorporated into the desired product.
Recent advancements in catalysis have led to the development of highly regioselective hydrochlorination of alkynes using supported gold nanoparticles as catalysts. These methods often tolerate a variety of functional groups and can be performed under mild conditions, making them attractive for the synthesis of vinyl chlorides. The use of easy-to-handle HCl sources, such as DMPU/HCl, further enhances the practicality and atom economy of these transformations.
The Friedel-Crafts acylation is a classical method for the formation of ketones. Traditional protocols often employ stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which generate significant amounts of waste. The development of sustainable catalytic systems for such reactions is a major focus of green chemistry research.
For the synthesis of β-chlorovinyl ketones, which are structurally related to this compound, from alkynes and acyl chlorides, the use of catalytic amounts of Lewis acids is being explored. Eco-friendly solid acid catalysts, such as M(IV) phosphotungstates and 12-tungstophosphoric acid supported on metal oxides, have been investigated for Friedel-Crafts alkylation and acylation reactions under solvent-free conditions. These catalysts offer the advantages of being recyclable and avoiding the use of corrosive and hazardous reagents. For instance, ferric chloride in a green solvent like propylene (B89431) carbonate has been shown to be an effective catalyst for the acylation of activated arenes. Furthermore, the development of metal-free catalysts for acetylene (B1199291) hydrochlorination, a key step in vinyl chloride monomer production, highlights the ongoing efforts to replace toxic heavy metal catalysts with more sustainable alternatives.
Flow Chemistry and Continuous Processing Techniques for this compound
Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. The synthesis of halogenated organic compounds, which can be highly exothermic and involve hazardous reagents, is particularly well-suited for flow chemistry.
The continuous flow synthesis of β-chlorovinyl ketones via the Friedel-Crafts acylation of alkynes has been demonstrated. In a typical setup, a solution of the alkyne and the acyl chloride with a Lewis acid catalyst are mixed in a microreactor with a very short residence time, followed by immediate quenching. This approach allows for precise control over reaction conditions, minimizing the formation of side products and improving the stereoselectivity of the reaction.
A continuous flow system has also been developed for the synthesis of 1,4-benzothiazines using (E)-β-chlorovinyl ketones as starting materials. This process demonstrates the ability of flow chemistry to manage reactive intermediates and orchestrate multiple reaction steps in a continuous manner, which would be challenging in a batch process. The precise control over stoichiometry and residence time in a flow reactor can lead to higher yields and purities of the final products.
Table 2: Representative Data for Continuous Flow Synthesis of a β-Chlorovinyl Ketone Analog
| Parameter | Batch Reaction | Flow Reaction |
|---|---|---|
| Reaction Time | 30 minutes | 3 seconds |
| Temperature | 0 °C to rt | 23 °C |
| Yield | Mixture of isomers | 82% |
| E/Z Ratio | Variable | 5:1 |
| Safety | Handling of pyrophoric reagents in bulk | In-line generation and immediate use of reactive species |
Reactivity Profiles and Mechanistic Investigations of 3e 4 Chlorobut 3 En 2 One
Nucleophilic Addition Reactions at the Carbonyl Center of (3E)-4-chlorobut-3-en-2-one
The carbonyl group in this compound is a primary site for nucleophilic attack. The polarization of the carbon-oxygen double bond renders the carbonyl carbon electrophilic, inviting the addition of a wide range of nucleophiles. These reactions typically proceed through a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further transformations.
Addition of Oxygen Nucleophiles
Oxygen nucleophiles, such as water and alcohols, can add to the carbonyl group of this compound. In the presence of an acid or base catalyst, water can add to form an unstable gem-diol. The addition of alcohols leads to the formation of hemiacetals and, under acidic conditions with the removal of water, acetals. These reactions are generally reversible.
The mechanism for acid-catalyzed acetal (B89532) formation begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by an alcohol molecule forms a protonated hemiacetal, which then loses a proton to yield the hemiacetal. Further protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates a resonance-stabilized oxonium ion. A second alcohol molecule then attacks this electrophilic species, and subsequent deprotonation affords the final acetal product.
| Nucleophile | Product(s) | Conditions |
| Water (H₂O) | 4-chloro-2,2-dihydroxybut-3-ene (gem-diol) | Acid or base catalysis |
| Methanol (CH₃OH) | (3E)-4-chloro-2-methoxybut-3-en-2-ol (hemiacetal), (3E)-4-chloro-2,2-dimethoxybut-3-ene (acetal) | Acid catalysis, removal of water for acetal formation |
| Ethanol (B145695) (C₂H₅OH) | (3E)-4-chloro-2-ethoxybut-3-en-2-ol (hemiacetal), (3E)-4-chloro-2,2-diethoxybut-3-ene (acetal) | Acid catalysis, removal of water for acetal formation |
This table represents the expected products based on general reactivity patterns of α,β-unsaturated ketones. Specific experimental data for this compound may vary.
Addition of Nitrogen Nucleophiles
Nitrogen nucleophiles, such as primary and secondary amines, react with the carbonyl group of this compound to form imines and enamines, respectively. Primary amines add to the carbonyl group to form a carbinolamine intermediate. Under acidic conditions, this intermediate is protonated and subsequently loses a molecule of water to form a resonance-stabilized iminium ion, which is then deprotonated to yield the imine.
Secondary amines react similarly to form a carbinolamine, which upon protonation and loss of water, generates an iminium ion. Since the nitrogen in this intermediate is bonded to two alkyl groups, deprotonation occurs at an adjacent carbon to form an enamine.
| Nucleophile | Intermediate | Product |
| Primary Amine (R-NH₂) | Carbinolamine | Imine (Schiff base) |
| Secondary Amine (R₂NH) | Carbinolamine | Enamine |
This table outlines the general reaction pathway for the addition of nitrogen nucleophiles to ketones. The specific products with this compound would retain the chlorovinyl moiety.
Addition of Carbon Nucleophiles (e.g., Organometallics, Enolates)
Carbon nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and enolates, are potent reagents for the formation of new carbon-carbon bonds via addition to the carbonyl group. Grignard reagents (RMgX) and organolithium reagents (RLi) typically favor 1,2-addition to the carbonyl carbon of α,β-unsaturated ketones, leading to the formation of tertiary alcohols after acidic workup.
Enolates, which are resonance-stabilized carbanions derived from carbonyl compounds, can also add to the carbonyl center, although they are more commonly associated with conjugate addition reactions. The competition between 1,2- and 1,4-addition is influenced by factors such as the nature of the nucleophile, the substrate, and the reaction conditions.
| Nucleophile | Expected Major Product (after workup) | Reaction Type |
| Methylmagnesium bromide (CH₃MgBr) | (4E)-5-chloro-3-methylpent-4-en-2-ol | 1,2-Addition |
| Phenyllithium (C₆H₅Li) | (4E)-5-chloro-2-phenylpent-4-en-2-ol | 1,2-Addition |
| Lithium diisopropylamide (LDA) derived enolate of acetone | (E)-6-chloro-4-hydroxy-4-methylhex-5-en-2-one | 1,2-Aldol Addition |
This table presents the expected 1,2-addition products. The regioselectivity can be influenced by steric hindrance and reaction conditions, potentially leading to conjugate addition products as well.
Conjugate (Michael) Addition Reactions of this compound
The presence of the α,β-unsaturation in this compound makes it an excellent Michael acceptor. Nucleophiles can add to the β-carbon of the carbon-carbon double bond in a conjugate or 1,4-addition fashion. This reaction proceeds via the formation of a resonance-stabilized enolate intermediate, which is then protonated to give the final product.
Regioselectivity and Stereoselectivity in Michael Additions
The regioselectivity of nucleophilic attack on this compound is a critical aspect of its reactivity. While hard nucleophiles like Grignard reagents tend to favor 1,2-addition at the carbonyl carbon, softer nucleophiles such as cuprates, enamines, and thiolates generally prefer 1,4-conjugate addition. The chlorine atom at the β-position can influence the electronics of the double bond, potentially affecting the regioselectivity.
Stereoselectivity becomes important when the addition of a nucleophile to the prochiral β-carbon creates a new stereocenter. If the nucleophile or the substrate is chiral, diastereoselective or enantioselective additions can be achieved. The stereochemical outcome is often dictated by the approach of the nucleophile to the planar enone system, which can be influenced by steric factors and the presence of chiral catalysts or auxiliaries.
Catalytic Approaches to Conjugate Additions
The development of catalytic methods for conjugate additions has significantly advanced the field of asymmetric synthesis. Both organocatalysis and metal-based catalysis have been successfully employed to achieve high levels of enantioselectivity and diastereoselectivity in Michael additions to α,β-unsaturated ketones.
Organocatalysis: Chiral secondary amines, such as those derived from proline, can catalyze the conjugate addition of nucleophiles through the formation of a chiral enamine intermediate with the Michael donor or a chiral iminium ion with the Michael acceptor. This approach has been widely used for the enantioselective addition of various carbon and heteroatom nucleophiles.
Metal-based Catalysis: A variety of transition metal complexes, often featuring chiral ligands, can catalyze conjugate addition reactions. Lewis acidic metal centers can activate the enone by coordinating to the carbonyl oxygen, thereby enhancing its electrophilicity and facilitating nucleophilic attack. Metals such as copper, rhodium, and palladium have been extensively used in catalytic asymmetric 1,4-additions of organometallic reagents, thiols, and other nucleophiles.
| Catalyst Type | General Mechanism | Potential Nucleophiles |
| Chiral Secondary Amines | Enamine or Iminium ion formation | Aldehydes, ketones, nitroalkanes |
| Chiral Lewis Acids (e.g., Cu, Sc complexes) | Activation of the enone by coordination | Organometallic reagents, thiols, amines |
| Transition Metal Complexes (e.g., Rh, Pd) | Various mechanisms including oxidative addition and reductive elimination | Arylboronic acids, organozinc reagents |
This table summarizes common catalytic approaches for conjugate additions. The specific application to this compound would require experimental investigation to determine optimal conditions and selectivity.
Mechanistic Pathways of Michael Additions
The Michael addition, a cornerstone of carbon-carbon bond formation, involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the case of this compound, the electron-withdrawing nature of the acetyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles, known as Michael donors.
The generally accepted mechanism for the Michael addition to this compound proceeds through the following key steps:
Nucleophilic Attack: A soft nucleophile, such as an enolate, amine, or thiol, attacks the β-carbon of the butenone system. This step is typically the rate-determining step of the reaction.
Formation of an Enolate Intermediate: The attack of the nucleophile results in the formation of a resonance-stabilized enolate intermediate. The negative charge is delocalized across the oxygen, α-carbon, and β-carbon atoms.
Protonation: The enolate intermediate is then protonated, usually by a protic solvent or a mild acid introduced during workup, to yield the final 1,4-adduct.
The presence of the chloro substituent on the vinyl group can influence the reactivity of the Michael acceptor. The inductive electron-withdrawing effect of the chlorine atom can further enhance the electrophilicity of the β-carbon, potentially increasing the rate of the Michael addition compared to an unsubstituted butenone. However, steric hindrance from the chlorine atom might slightly impede the approach of bulky nucleophiles. The stereochemistry of the starting (E)-isomer is typically retained in the product, at least at the carbon that was formerly part of the double bond, as the addition saturates this position.
Cross-Coupling Reactions Involving the Chlorovinyl Moiety of this compound
The chlorovinyl group in this compound provides a handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the vinylic position.
Palladium-Catalyzed Suzuki, Sonogashira, and Heck Couplings
Palladium catalysis is a powerful tool for the functionalization of vinyl halides.
Suzuki Coupling: This reaction involves the cross-coupling of the chlorovinyl moiety with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The catalytic cycle generally involves the oxidative addition of the vinyl chloride to a Pd(0) species, followed by transmetalation with the boronate and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. The reaction is highly versatile and tolerates a wide range of functional groups.
Sonogashira Coupling: The Sonogashira reaction couples the chlorovinyl group with a terminal alkyne. This reaction is typically co-catalyzed by palladium and a copper(I) salt. The proposed mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with a palladium(II) intermediate, followed by reductive elimination. This method provides a direct route to enyne structures.
Heck Coupling: In the Heck reaction, the chlorovinyl moiety is coupled with an alkene. The mechanism involves the oxidative addition of the vinyl chloride to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step yields the coupled product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki | Organoboron Reagent (e.g., R-B(OH)₂) | Pd(0) catalyst, Base | Substituted Alkenyl Ketone |
| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, Base | Enynyl Ketone |
| Heck | Alkene (e.g., R-CH=CH₂) | Pd(0) catalyst, Base | Dienyl Ketone |
Copper-Mediated Cross-Couplings
While palladium catalysis is more common for vinyl chlorides, copper-mediated couplings, such as Ullmann-type reactions, can also be employed. These reactions often require higher temperatures and are typically used for the formation of carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds, by coupling with amines, alcohols, and thiols, respectively. The mechanism is thought to involve oxidative addition of the vinyl chloride to a Cu(I) species.
Chemo- and Regioselective Considerations in Cross-Coupling
A key challenge in the cross-coupling reactions of this compound is achieving selectivity. The molecule possesses two primary electrophilic sites: the β-carbon of the Michael system and the carbon atom of the chlorovinyl group.
Chemoselectivity: The choice of catalyst, ligands, and reaction conditions is crucial to direct the reaction to the desired site. For instance, palladium catalysts with appropriate phosphine (B1218219) ligands are generally selective for the oxidative addition at the C-Cl bond, leaving the Michael acceptor moiety intact. Softer nucleophiles used in cross-coupling reactions (e.g., organoboron reagents) are less likely to undergo Michael addition under typical cross-coupling conditions.
Regioselectivity: In reactions like the Heck coupling, the regioselectivity of the alkene insertion is an important consideration. For unsymmetrical alkenes, insertion can occur in two different orientations. Steric and electronic factors of both the vinyl ketone and the coupling partner, as well as the nature of the catalyst and ligands, will determine the regiochemical outcome.
Halogen Exchange Reactions of this compound
The chlorine atom in this compound can be replaced by other halogens through nucleophilic substitution reactions. The Finkelstein reaction is a classic example of a halogen exchange process. By treating this compound with an excess of a metal iodide, such as sodium iodide (NaI) in a solvent like acetone, the chlorine can be exchanged for iodine. The reaction is driven to completion by the precipitation of the less soluble sodium chloride (NaCl) from the acetone.
This transformation is significant as vinyl iodides are generally more reactive than vinyl chlorides in palladium-catalyzed cross-coupling reactions. Therefore, converting the chlorovinyl ketone to its iodo-analogue can facilitate subsequent C-C bond-forming reactions under milder conditions or with a broader range of coupling partners.
Cycloaddition Reactions with this compound as a Dienophile or Dipolarophile
The electron-deficient double bond of this compound makes it an excellent dienophile in Diels-Alder reactions and a competent dipolarophile in 1,3-dipolar cycloadditions.
Diels-Alder Reaction: As a dienophile, this compound can react with a conjugated diene in a [4+2] cycloaddition to form a six-membered ring. The electron-withdrawing acetyl group activates the double bond for this transformation. The stereochemistry of the (E)-alkene is retained in the product. The regioselectivity of the addition with unsymmetrical dienes is governed by the electronic and steric properties of the substituents on both the diene and the dienophile.
1,3-Dipolar Cycloaddition: this compound can also act as a dipolarophile in reactions with 1,3-dipoles, such as azides, nitrile oxides, and nitrones. This type of reaction leads to the formation of five-membered heterocyclic rings. For example, reaction with an azide (B81097) would yield a triazoline, which could potentially be converted to other nitrogen-containing heterocycles. The regioselectivity of the cycloaddition is a key aspect and depends on the frontier molecular orbital interactions between the dipole and the dipolarophile.
The following table summarizes the cycloaddition reactions of this compound:
| Cycloaddition Type | Reactant | Product Ring System |
| [4+2] Diels-Alder | Conjugated Diene | Six-membered carbocycle |
| [3+2] 1,3-Dipolar | 1,3-Dipole (e.g., Azide, Nitrone) | Five-membered heterocycle |
Diels-Alder Cycloadditions
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. In this reaction, this compound acts as a dienophile, reacting with a conjugated diene. The electron-withdrawing nature of the acetyl and chloro substituents enhances the dienophilic character of the double bond, facilitating the reaction.
While specific studies detailing the Diels-Alder reactions of this compound are not extensively documented in readily available literature, the general reactivity of β-chlorovinyl ketones suggests its utility in such transformations. The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes is governed by the electronic effects of the substituents on both the diene and the dienophile. For this compound, the acetyl group exerts a stronger electron-withdrawing effect than the chlorine atom, influencing the orientation of the cycloaddition.
Table 1: Predicted Regioselectivity in Diels-Alder Reactions of this compound with Substituted Dienes
| Diene Substituent (R) | Predicted Major Regioisomer |
| Electron-donating group at C1 | "Ortho" adduct |
| Electron-donating group at C2 | "Para" adduct |
The stereoselectivity of the Diels-Alder reaction is also a critical aspect, with the endo product typically being favored under kinetic control due to secondary orbital interactions.
[3+2] Dipolar Cycloadditions
[3+2] Dipolar cycloadditions, also known as 1,3-dipolar cycloadditions, are crucial for the synthesis of five-membered heterocyclic rings. In these reactions, this compound serves as the dipolarophile, reacting with a 1,3-dipole. The activated double bond of the chlorovinyl ketone readily engages with various 1,3-dipoles, leading to the formation of important heterocyclic scaffolds such as pyrazoles and isoxazoles.
The reaction of β-chlorovinyl ketones with hydrazine (B178648) derivatives is a well-established method for the synthesis of pyrazoles. researchgate.net The reaction proceeds through an initial Michael addition of the hydrazine to the β-carbon of the ketone, followed by an intramolecular cyclization and elimination of hydrogen chloride to afford the pyrazole (B372694) ring. The regioselectivity of this reaction can be influenced by the substitution pattern of both the chlorovinyl ketone and the hydrazine. researchgate.net
Similarly, the reaction of β-chlorovinyl ketones with hydroxylamine (B1172632) leads to the formation of isoxazoles. nih.gov The mechanism is analogous to pyrazole formation, involving a conjugate addition followed by cyclization and elimination.
Table 2: Synthesis of Heterocycles via [3+2] Dipolar Cycloaddition of β-Chlorovinyl Ketones
| 1,3-Dipole Precursor | Resulting Heterocycle |
| Hydrazine | Pyrazole |
| Hydroxylamine | Isoxazole |
| Nitrile Oxides | Isoxazole |
Rearrangement Reactions Involving this compound Derivatives (e.g., Claisen, Cope)
Rearrangement reactions, such as the Claisen and Cope rearrangements, are powerful methods for carbon-carbon bond formation. These pericyclic reactions typically involve the thermal or acid-catalyzed rearrangement of allyl vinyl ethers or 1,5-dienes, respectively.
While there is a lack of specific literature examples of Claisen or Cope rearrangements directly involving derivatives of this compound, the synthesis of appropriate precursors could enable such transformations. For instance, reduction of the carbonyl group of this compound would yield 4-chlorobut-3-en-2-ol. This allylic alcohol could then be converted to an allyl vinyl ether, a potential substrate for the Claisen rearrangement. The subsequent acs.orgacs.org-sigmatropic rearrangement would be expected to yield a γ,δ-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org
The feasibility and outcome of such rearrangements would be influenced by the substituents on the precursor and the reaction conditions.
Electrophilic Reactions of this compound
The electron-deficient nature of the double bond in this compound makes it susceptible to nucleophilic attack rather than electrophilic attack. However, the carbonyl group can undergo electrophilic attack, particularly protonation under acidic conditions, which would further activate the molecule towards nucleophilic addition.
The primary mode of reactivity for β-chlorovinyl ketones in the presence of nucleophiles is conjugate addition (a Michael-type reaction). The β-carbon is the primary site of nucleophilic attack due to the combined electron-withdrawing effects of the carbonyl group and the chlorine atom. This reactivity is the basis for many of the annulation and cycloaddition reactions mentioned previously.
Applications of 3e 4 Chlorobut 3 En 2 One As a Key Synthetic Building Block
Construction of Heterocyclic Compounds Utilizing (3E)-4-chlorobut-3-en-2-one
The inherent reactivity of this compound makes it a candidate for the synthesis of a variety of heterocyclic compounds. The presence of both a carbonyl group and a vinyl chloride moiety provides two reactive sites for cyclization reactions with appropriate binucleophiles.
Synthesis of Oxygen-Containing Heterocycles (e.g., Furans, Pyranones)
While the structure of this compound suggests its potential as a precursor for oxygen-containing heterocycles, specific literature detailing its direct application in the synthesis of furans and pyranones is not extensively available. However, the general reactivity of β-chlorovinyl ketones provides a basis for predicting such transformations. For instance, a plausible pathway to furan derivatives could involve the reaction of this compound with a nucleophile, followed by intramolecular cyclization and elimination of hydrogen chloride. One documented method for the one-pot synthesis of 2,5-disubstituted furans utilizes the elimination reaction of β-chlorovinyl ketones in the presence of a copper(I) chloride catalyst, a reaction type for which this compound could be a suitable substrate.
| Reactant Type | Potential Product | Reaction Conditions (Hypothetical) |
| β-Dicarbonyl compounds | Substituted furans | Base-mediated condensation |
| Phenols | Benzofuran derivatives | Nucleophilic substitution and cyclization |
Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyridines, Triazoles)
The construction of nitrogen-containing heterocycles using this compound as a building block is an area of significant synthetic interest, although specific examples are not widely reported. The general strategy would involve the reaction of the chlorovinyl ketone with various nitrogen-based nucleophiles. For example, the reaction with primary amines could potentially lead to the formation of pyrrole derivatives through a sequence of Michael addition, intramolecular cyclization, and dehydration. Similarly, its reaction with hydrazine (B178648) derivatives could, in principle, yield pyrazole (B372694) or other related heterocyclic systems. The synthesis of pyridines might be envisioned through condensation reactions with enamines or other suitable 1,3-dicarbonyl equivalents.
| Nitrogen Source | Potential Heterocycle | General Reaction Type |
| Primary Amines | Pyrroles | Paal-Knorr type synthesis |
| Hydrazines | Pyrazoles | Cyclocondensation |
| Amidines | Pyrimidines | Cyclocondensation |
Synthesis of Sulfur-Containing Heterocycles
The synthesis of sulfur-containing heterocycles, such as thiophenes and thiazoles, from this compound represents a logical, yet not extensively documented, synthetic avenue. The reaction with a sulfur nucleophile, such as sodium sulfide or thiourea, could initiate a cascade of reactions leading to the formation of a five-membered thiophene or thiazole ring, respectively. For instance, a reaction analogous to the Gewald aminothiophene synthesis, which typically involves a ketone, an activated nitrile, and elemental sulfur, might be adapted for this compound, although this remains a hypothetical application.
Precursor in Natural Product Synthesis and Analog Development
The utility of this compound as a starting material or key intermediate in the total synthesis of natural products or their analogs is not well-established in the available scientific literature. However, its functional group array suggests potential applications in the construction of key structural motifs found in various natural products.
Role in Vitamin D Analog Syntheses
There are no specific reports in the surveyed literature that directly link this compound to the synthesis of Vitamin D analogs. The synthesis of Vitamin D and its analogs typically involves complex strategies focused on the construction of the C/D ring system and the A ring, often utilizing building blocks with significantly different structures.
Applications in Hydrindenone Synthesis
The hydrindane core is a common feature in many natural products. While functionalized butenones can be employed in annulation reactions to construct such ring systems, there is no direct evidence in the available literature for the specific use of this compound in the synthesis of hydrindenones. The reactivity of this chlorovinyl ketone could potentially be harnessed for Robinson annulation-type sequences to build the hydrindenone framework, but this remains a speculative application.
Utility in Other Complex Molecule Syntheses
The electrophilic nature of both the β-carbon of the enone system and the carbon atom bearing the chlorine substituent makes this compound a versatile precursor for various complex molecules. Its reactivity allows for sequential or tandem reactions to construct intricate molecular scaffolds.
One of the primary applications of α,β-unsaturated ketones like this compound is in Michael additions , where a nucleophile adds to the β-position of the conjugated system. This reaction is a cornerstone of carbon-carbon bond formation and is widely employed in the synthesis of a variety of organic compounds. wikipedia.orgmasterorganicchemistry.com For instance, the addition of enolates to α,β-unsaturated ketones is a key step in the synthesis of 1,5-dicarbonyl compounds, which are themselves versatile intermediates. masterorganicchemistry.comyoutube.com
Furthermore, this compound can act as a dienophile in Diels-Alder reactions , a powerful cycloaddition reaction for the formation of six-membered rings. sigmaaldrich.com The electron-withdrawing nature of the ketone and chloro groups enhances the dienophilic character of the double bond, facilitating its reaction with a wide range of dienes to produce substituted cyclohexene derivatives. These products can then be further elaborated into more complex polycyclic systems found in many natural products and pharmaceuticals.
The presence of the chlorine atom also provides a handle for nucleophilic substitution reactions. This dual reactivity allows for the construction of heterocyclic systems. For example, reaction with dinucleophiles can lead to the formation of various nitrogen, oxygen, or sulfur-containing heterocycles, which are prevalent motifs in biologically active molecules. nih.govorganic-chemistry.orgmdpi.comnih.gov
While specific examples detailing the extensive use of this compound in the total synthesis of complex natural products are not broadly documented in readily available literature, its structural motifs are analogous to intermediates used in well-established synthetic strategies like the Robinson annulation . masterorganicchemistry.comyoutube.comwikipedia.orgyoutube.com This powerful ring-forming reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation to construct a six-membered ring, a common feature in steroids and terpenoids.
A hypothetical reaction scheme illustrating the potential of this compound in a Michael addition is presented below:
Table 1: Hypothetical Michael Addition with this compound
| Reactant 1 | Reactant 2 (Nucleophile) | Base | Product |
|---|---|---|---|
| This compound | Diethyl malonate | Sodium ethoxide | Diethyl 2-(3-oxo-1-chlorobut-1-en-1-yl)malonate |
Role in the Synthesis of Functional Organic Materials (e.g., Monomers)
The vinyl group in this compound makes it a potential monomer for polymerization reactions. The presence of the carbonyl and chloro functional groups can impart specific properties to the resulting polymer, such as altered solubility, thermal stability, and the potential for post-polymerization modification.
Polymers derived from vinyl ketones can be synthesized through various polymerization techniques. The reactivity of the monomer and the desired polymer characteristics would dictate the choice of method. While specific studies on the polymerization of this compound are not extensively reported, the general principles of vinyl polymer chemistry can be applied. The electron-withdrawing nature of the substituents on the double bond would influence its reactivity in both free-radical and ionic polymerization processes.
The resulting polymer would possess pendant chloroketone functionalities, which could be utilized for further chemical transformations. For example, the chlorine atom could be a site for nucleophilic substitution, allowing for the grafting of other polymer chains or the introduction of specific functional groups to tailor the material's properties for applications such as coatings, adhesives, or functional resins.
Development of Chiral Auxiliaries and Ligands from this compound Scaffolds
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org Similarly, chiral ligands coordinate to a metal center to create a chiral environment for asymmetric catalysis. The scaffold of this compound presents opportunities for the development of new chiral auxiliaries and ligands.
The ketone functionality is a common feature in many chiral auxiliaries and ligands. arizona.edursc.org For instance, the carbonyl group can be reduced to a hydroxyl group, which can then be used to attach the auxiliary to a substrate or to coordinate to a metal. The α,β-unsaturation provides a rigid framework that can be beneficial for creating a well-defined chiral environment.
The development of a chiral auxiliary from this compound would typically involve an initial asymmetric transformation to introduce a stereocenter. For example, an enantioselective reduction of the ketone would yield a chiral allylic alcohol. This chiral alcohol could then be further functionalized. The chlorine atom could be displaced by a nucleophile to introduce other functionalities that could enhance stereocontrol or act as coordination sites for metal ions.
While the direct synthesis of chiral auxiliaries and ligands from this compound is not a widely explored area in the available literature, the fundamental reactivity of α,β-unsaturated ketones provides a conceptual basis for such endeavors. nih.gov The development of new chiral ligands is an active area of research, and versatile building blocks like this compound could offer novel structural motifs for the design of effective catalysts for asymmetric synthesis.
Investigation of 3e 4 Chlorobut 3 En 2 One Derivatives and Structural Analogs
Synthesis and Reactivity of Isomeric Forms (e.g., (Z)-4-chlorobut-3-en-2-one)
The stereoselective synthesis of the (E) and (Z) isomers of 4-chlorobut-3-en-2-one presents a significant chemical challenge. While specific methods for the selective synthesis of each isomer are not extensively documented in readily available literature, general principles of stereoselective alkene synthesis can be applied.
Synthesis:
The synthesis of α,β-unsaturated ketones can often be achieved through aldol (B89426) condensation reactions followed by dehydration. However, controlling the stereochemistry of the resulting double bond can be complex. For the synthesis of vinyl halides, methods such as the Wittig reaction with a halogenated ylide or hydrohalogenation of an appropriate alkyne could potentially offer stereocontrol. The choice of solvent, temperature, and reagents would be critical in favoring the formation of one isomer over the other.
Reactivity:
Both (E) and (Z) isomers of 4-chlorobut-3-en-2-one possess two primary electrophilic sites: the β-carbon of the enone system and the carbon atom bearing the chlorine atom. Nucleophilic attack can therefore occur via two main pathways: a Michael-type conjugate addition to the double bond or a direct nucleophilic substitution at the sp²-hybridized carbon.
The reactivity of the (E) and (Z) isomers is expected to differ due to steric and electronic factors. The (E) isomer is generally expected to be thermodynamically more stable due to reduced steric hindrance between the chlorine atom and the acetyl group. This difference in stability can influence both the reaction rates and the equilibrium position of reactions.
In Michael additions, the accessibility of the β-carbon to the incoming nucleophile is crucial. In the (Z) isomer, the acetyl group and the chlorine atom are on the same side of the double bond, which could potentially hinder the approach of a bulky nucleophile to the β-carbon compared to the (E) isomer. Conversely, the electronic effects of the substituents in each isomer will modulate the electrophilicity of the β-carbon.
Nucleophilic vinylic substitution is generally more challenging than substitution at an sp³-hybridized carbon. The stereochemistry of the starting isomer can have a profound impact on the reaction mechanism and the stereochemistry of the product. For example, addition-elimination mechanisms may be favored, and the ability of the leaving group to depart can be influenced by the geometric constraints of the isomer.
| Property | (E)-4-chlorobut-3-en-2-one | (Z)-4-chlorobut-3-en-2-one |
| Relative Stability | Generally more stable | Generally less stable |
| Steric Hindrance at β-carbon | Lower | Higher |
| Susceptibility to Michael Addition | Potentially higher for bulky nucleophiles | Potentially lower for bulky nucleophiles |
| Susceptibility to Nucleophilic Vinylic Substitution | Dependent on reaction mechanism and conditions | Dependent on reaction mechanism and conditions |
Impact of Halogen Substitution on Reactivity and Selectivity
Replacing the chlorine atom in (3E)-4-chlorobut-3-en-2-one with other halogens (bromine or iodine) is expected to significantly alter the compound's reactivity. The primary factors influencing this change are the carbon-halogen bond strength and the polarizability of the halogen atom.
The carbon-halogen bond strength decreases down the group (C-Cl > C-Br > C-I). Consequently, the corresponding 4-bromo and 4-iodo derivatives are expected to be more reactive towards nucleophilic substitution at the vinylic carbon, as the carbon-halogen bond is weaker and the halide is a better leaving group.
In the context of Michael additions, the nature of the halogen can influence the electrophilicity of the β-carbon through inductive and resonance effects. While all halogens are inductively electron-withdrawing, their ability to donate electron density through resonance decreases down the group. The more polarizable bromine and iodine atoms may also engage in different non-covalent interactions with catalysts or reagents, potentially influencing the selectivity of the reaction. For instance, iodine's ability to act as a halogen bond donor is more pronounced than that of chlorine or bromine, which could be exploited in catalyzed reactions.
The table below summarizes the expected trends in reactivity based on the halogen substituent.
| Halogen (X) | C-X Bond Strength | Leaving Group Ability | Expected Reactivity in Nucleophilic Vinylic Substitution |
| Cl | Strongest | Poorest | Lowest |
| Br | Intermediate | Intermediate | Intermediate |
| I | Weakest | Best | Highest |
Modifications at the But-3-en-2-one (B6265698) Backbone and Their Consequences
Modifications to the but-3-en-2-one backbone can be made at several positions, each having a distinct impact on the molecule's reactivity.
Substitution at the α-carbon (C-3): Introducing substituents at the α-position can sterically hinder the approach of nucleophiles to the carbonyl carbon and the β-carbon. Electron-withdrawing groups at this position would increase the acidity of the α-proton and could enhance the electrophilicity of the β-carbon.
Modification of the methyl group (C-1): Replacing the methyl group with larger alkyl or aryl groups would primarily introduce steric bulk around the carbonyl group. This could influence the regioselectivity of nucleophilic attack, potentially favoring Michael addition over direct attack at the carbonyl carbon.
Introduction of substituents on the double bond: Adding substituents to the double bond, other than the halogen, would significantly alter the steric and electronic properties of the Michael acceptor. Bulky groups could block access to the β-carbon, thereby reducing the rate of conjugate addition.
These modifications can be used to fine-tune the reactivity and selectivity of the molecule for specific synthetic applications. For example, introducing a bulky group at the α-position might favor substitution at the vinylic carbon over Michael addition.
| Modification | Potential Consequence on Reactivity |
| Alkyl substitution at the α-carbon | Steric hindrance to Michael addition and carbonyl attack. |
| Electron-withdrawing group at the α-carbon | Increased electrophilicity of the β-carbon. |
| Replacement of the methyl group with a bulky aryl group | Increased steric hindrance around the carbonyl, potentially favoring Michael addition. |
Structure-Reactivity Relationships of this compound Analogs
The reactivity of this compound and its analogs is governed by a complex interplay of electronic and steric effects. As a class of α,β-unsaturated ketones, their reactivity is largely dictated by the electrophilicity of the β-carbon, which is susceptible to Michael addition. wikipedia.org The presence of the halogen at the β-position further modulates this reactivity.
Electronic Effects: The carbonyl group strongly withdraws electron density from the double bond, polarizing it and making the β-carbon electrophilic. The halogen atom also exerts a significant inductive electron-withdrawing effect, which further enhances the electrophilicity of the β-carbon. This makes these compounds potent Michael acceptors.
Steric Effects: The stereochemistry of the double bond, as discussed for the (E) and (Z) isomers, plays a crucial role in determining the accessibility of the reactive sites. Substituents on the butenone backbone can introduce steric hindrance that can direct or impede nucleophilic attack. For instance, bulky substituents at the α- or β-positions can significantly decrease the rate of Michael addition.
In general, the structure-reactivity relationship for these compounds can be summarized as follows:
Increased electrophilicity of the β-carbon: Leads to higher reactivity in Michael additions. This is promoted by electron-withdrawing groups on the double bond and the carbonyl group.
Weaker carbon-halogen bond: Facilitates nucleophilic vinylic substitution.
Increased steric hindrance around the reactive sites: Decreases the rate of nucleophilic attack.
These principles allow for the rational design of this compound analogs with tailored reactivity for use in various synthetic transformations.
Computational and Theoretical Studies on 3e 4 Chlorobut 3 En 2 One
Quantum Chemical Investigations of Electronic Structure and Molecular Orbitals
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule like (3E)-4-chlorobut-3-en-2-one. These methods, such as Density Functional Theory (DFT) and ab initio calculations, can predict molecular geometry, electronic distribution, and the energies and shapes of molecular orbitals.
The electronic structure of this compound is characterized by the conjugation between the carbonyl group (C=O) and the carbon-carbon double bond (C=C), which is further influenced by the electronegative chlorine atom. This conjugation leads to the delocalization of π-electrons across the O=C–C=C framework. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. For α,β-unsaturated ketones, the HOMO is typically associated with the π-system of the C=C bond, while the LUMO is often centered on the carbonyl carbon and the β-carbon of the double bond.
Computational calculations would reveal the precise energies of these frontier orbitals and the distribution of electron density. The presence of the chlorine atom is expected to inductively withdraw electron density, lowering the energy of the molecular orbitals.
Table 1: Hypothetical Frontier Molecular Orbital Properties for this compound Calculated using DFT
| Molecular Orbital | Energy (eV) | Primary Atomic Contributions |
| LUMO | -2.5 | C2 (carbonyl), C4 (β-carbon) |
| HOMO | -7.8 | C3-C4 (π-bond) |
| HOMO-1 | -9.2 | O (carbonyl lone pair) |
This table presents illustrative data that would be expected from a DFT calculation on this compound. Actual values would require a specific computational study.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. This includes the identification of transition states, intermediates, and the calculation of activation energies. For this compound, a key reaction of interest is the Michael addition, a conjugate addition of a nucleophile to the β-carbon.
Energy Profiles and Reaction Pathway Analysis
By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile provides quantitative data on the thermodynamics and kinetics of the reaction. For example, the reaction of this compound with a nucleophile can proceed via two main pathways: a 1,2-addition to the carbonyl carbon or a 1,4-conjugate addition (Michael addition) to the β-carbon. Computational studies on similar α,β-unsaturated systems often show that the Michael addition is thermodynamically favored.
The transition state for the Michael addition would involve the partial formation of a bond between the nucleophile and the β-carbon, with the negative charge being delocalized onto the oxygen atom of the carbonyl group. The geometry and energy of this transition state are crucial for determining the reaction rate.
Table 2: Illustrative Calculated Energy Profile for the Michael Addition of a Generic Nucleophile to this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +15.2 |
| Intermediate (Enolate) | -5.8 |
| Product | -20.5 |
This table represents a hypothetical energy profile for a Michael addition reaction. The values are for illustrative purposes.
Prediction of Stereochemical Outcomes
When a reaction can lead to the formation of stereoisomers, computational methods can be used to predict the stereochemical outcome. This is achieved by comparing the activation energies of the transition states leading to the different stereoisomers. The transition state with the lower energy will correspond to the major product.
For reactions involving this compound, if the nucleophile or the compound itself contains a chiral center, the formation of diastereomers is possible. The computational modeling of the different diastereomeric transition states can provide insight into the factors controlling the stereoselectivity, such as steric hindrance or electronic interactions.
Molecular Modeling and Dynamics Simulations Related to this compound
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. While quantum chemical calculations are often performed on isolated molecules in the gas phase, MD simulations can model the behavior of this compound in a solvent or in a more complex environment.
These simulations can reveal information about the conformational flexibility of the molecule, its solvation structure, and the dynamics of its interactions with other molecules. For instance, an MD simulation of this compound in water would show how water molecules arrange themselves around the polar carbonyl group and the halogenated part of the molecule. This can provide a more realistic picture of the molecule's reactivity in solution.
Reactive molecular dynamics, which combines classical mechanics with the potential for chemical reactions to occur, could be used to simulate reactions of this compound on a larger scale and over longer timescales than is possible with purely quantum mechanical methods.
Advanced Analytical and Spectroscopic Characterization Methodologies for 3e 4 Chlorobut 3 En 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical elucidation of (3E)-4-chlorobut-3-en-2-one. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the methyl and vinyl protons. The methyl protons (H₃C-C=O) would appear as a singlet, typically in the range of δ 2.2-2.5 ppm. The two vinyl protons are chemically non-equivalent and would appear as doublets due to coupling with each other. The proton attached to the carbon bearing the chlorine atom (Cl-CH=) is expected to resonate further downfield compared to the proton adjacent to the carbonyl group (=CH-C=O). The coupling constant (J) between these two vinyl protons is characteristic of their stereochemical relationship. For a trans or (E)-configuration, a larger coupling constant, typically in the range of 11-18 Hz, is expected.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| CH₃ | 2.3 | Singlet | - |
| =CH-C=O | 6.4 | Doublet | 13-16 |
| Cl-CH= | 7.5 | Doublet | 13-16 |
| Carbon | Predicted Chemical Shift (ppm) |
| CH₃ | 28 |
| C=O | 197 |
| =CH-C=O | 130 |
| =CH-Cl | 138 |
Stereochemical Assignment: The (E)-stereochemistry of the double bond can be unequivocally confirmed through two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). In a NOESY experiment, spatial proximity between protons results in cross-peaks. For the (E)-isomer, no NOE correlation would be expected between the two vinyl protons due to their large spatial separation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and investigating the fragmentation patterns of this compound, which aids in its structural confirmation.
Molecular Weight Determination: The nominal molecular weight of this compound (C₄H₅ClO) is 104.53 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition. The calculated exact mass of the most abundant isotopes (¹²C₄¹H₅³⁵Cl¹⁶O) is 104.00289 Da. nih.gov Observation of a molecular ion with a mass-to-charge ratio (m/z) consistent with this value, within a few parts per million (ppm), confirms the elemental formula of the compound.
Fragmentation Analysis: In electron ionization mass spectrometry (EI-MS), the molecule is fragmented in a predictable manner. The fragmentation pattern of this compound is characterized by several key fragmentation pathways. A common fragmentation is the alpha-cleavage, where the bond between the carbonyl carbon and the adjacent carbon is broken. libretexts.org This can lead to the formation of the acetyl cation ([CH₃CO]⁺) with an m/z of 43. Another significant fragmentation involves the loss of a chlorine radical, resulting in a fragment with an m/z of 69. The McLafferty rearrangement is a characteristic fragmentation for ketones with a sufficiently long alkyl chain, but it is not expected to be a major pathway for this compound. msu.edu
The GC-MS data available on PubChem shows prominent peaks at m/z values of 89, 91, 43, 104, and 106. nih.gov The peaks at 104 and 106 represent the molecular ion cluster due to the presence of the chlorine isotopes ³⁵Cl and ³⁷Cl in their natural abundance ratio (approximately 3:1). The base peak at m/z 89 likely corresponds to the loss of a methyl radical from the molecular ion. The corresponding isotopic peak is observed at m/z 91. The peak at m/z 43 is consistent with the acetyl cation.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 106 | 9 | [C₄H₅³⁷ClO]⁺ (Molecular Ion) |
| 104 | 27 | [C₄H₅³⁵ClO]⁺ (Molecular Ion) |
| 91 | 33.80 | [C₃H₄³⁷ClO]⁺ |
| 89 | 99.99 | [C₃H₄³⁵ClO]⁺ |
| 43 | 30.60 | [C₂H₃O]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. In α,β-unsaturated ketones, this band is typically observed at a lower wavenumber (1650–1700 cm⁻¹) compared to saturated ketones (around 1715 cm⁻¹) due to the conjugation with the C=C double bond, which lowers the C=O bond order. nih.gov The C=C double bond stretching vibration is expected to appear in the region of 1600–1650 cm⁻¹. The C-Cl stretching vibration will give rise to a strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹. The sp² C-H stretching of the vinyl protons will be observed just above 3000 cm⁻¹, while the sp³ C-H stretching of the methyl group will appear just below 3000 cm⁻¹.
Raman Spectroscopy: In Raman spectroscopy, non-polar bonds often produce stronger signals than in IR spectroscopy. Therefore, the C=C stretching vibration in this compound is expected to give a strong Raman signal. The C=O stretch will also be visible, but its intensity relative to the C=C stretch can vary. The C-Cl stretch would also be observable in the Raman spectrum.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |
| sp² C-H Stretch | 3050-3150 | 3050-3150 | Medium |
| sp³ C-H Stretch | 2850-3000 | 2850-3000 | Medium |
| C=O Stretch | 1670-1690 | 1670-1690 | Strong (IR), Medium (Raman) |
| C=C Stretch | 1610-1640 | 1610-1640 | Medium (IR), Strong (Raman) |
| C-Cl Stretch | 600-800 | 600-800 | Strong |
X-ray Crystallography for Solid-State Structure Determination of Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While this compound is a liquid at room temperature, its derivatives can be synthesized and crystallized to study its structural features. For example, reaction of the compound with a suitable nucleophile could lead to a solid Michael addition product or a substitution product.
The crystal structure of such a derivative would provide precise bond lengths, bond angles, and torsional angles. This information would definitively confirm the (E)-stereochemistry of the butene chain and reveal the conformation of the molecule in the solid state. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonding or halogen bonding in the crystal lattice, can provide insights into the solid-state packing and physical properties of the derivative.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.
Gas Chromatography (GC): Due to its volatility, gas chromatography is a well-suited technique for the analysis of this compound. A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be appropriate for separation. A temperature-programmed oven method, starting at a low temperature and ramping up, would ensure good separation from other volatile components. A flame ionization detector (FID) can be used for quantitative analysis due to its high sensitivity and linear response for organic compounds. For identification, coupling the GC to a mass spectrometer (GC-MS) is the method of choice.
High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography can also be used for the analysis and purity assessment of this compound. Given its moderate polarity, a reversed-phase HPLC method would be suitable. A C18 or C8 stationary phase column with a mobile phase consisting of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, would provide good separation. A gradient elution, where the proportion of the organic solvent is increased over time, can be employed to ensure the elution of all components with good peak shapes. Detection can be achieved using a UV detector, as the α,β-unsaturated ketone chromophore exhibits strong absorbance in the UV region (typically around 220-250 nm).
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector |
| GC | 5% Phenyl-methylpolysiloxane | Helium or Nitrogen | FID or MS |
| HPLC | C18 or C8 | Water/Acetonitrile or Water/Methanol | UV |
Emerging Trends and Future Research in the Chemistry of this compound
The versatile chemical intermediate, this compound, is poised for significant advancements in its application and study. As a bifunctional compound featuring both an α,β-unsaturated ketone and a vinyl chloride moiety, it offers a rich landscape for chemical transformations. This article explores the emerging trends and future research directions in the chemistry of this compound, focusing on novel catalytic systems, innovative reaction methodologies, and the integration of computational tools.
Q & A
Q. How can researchers design experiments to distinguish between kinetic vs. thermodynamic control in reactions involving this compound?
- Methodological Answer : Conduct time-course studies at multiple temperatures. Quench reactions at intervals and analyze product ratios (GC/HPLC). Calculate free energy profiles (ΔG‡) via Eyring plots. Compare with equilibrium-controlled conditions (prolonged reaction times) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
